molecular formula C19H22N2O3 B5741852 N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide

Cat. No.: B5741852
M. Wt: 326.4 g/mol
InChI Key: ZDRKUKISVGWFCL-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a phenoxyacetyl group, and a benzamide core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide typically involves the reaction of tert-butylamine with 3-[(2-phenoxyacetyl)amino]benzoic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. By blocking the phosphorylation and degradation of the inhibitory protein IκBα, the compound prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide stands out due to its specific structural features, such as the combination of a tert-butyl group and a phenoxyacetyl group, which contribute to its unique reactivity and biological activity. Its ability to inhibit NF-κB makes it a valuable compound in the study of inflammation and immune response .

Properties

IUPAC Name

N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRKUKISVGWFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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